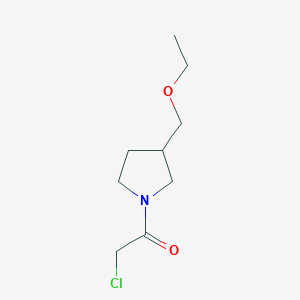

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-2-13-7-8-3-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQENJYLFNJCEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring in this compound could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have diverse biological profiles due to their different binding modes to enantioselective proteins.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates.

Biological Activity

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one is an organic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, characterized by a chloro group and an ethoxymethyl substituent, suggests potential biological activities that warrant investigation. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO, with a molecular weight of approximately 201.68 g/mol. The compound features a five-membered pyrrolidine ring, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Research indicates that optimizing reaction conditions can significantly enhance yield and purity. A common method includes treating a pyrrolidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Anticancer Activity

Preliminary research suggests that compounds within the same class may exhibit anticancer properties by modulating cellular pathways involved in tumor growth and apoptosis. The exact mechanisms remain to be elucidated, but it is hypothesized that the compound may influence signaling pathways relevant to cancer cell proliferation and survival .

The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. Understanding these interactions could provide insights into its therapeutic potential.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds may offer insights into the unique biological activities of this compound. The following table summarizes some related compounds and their characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-1-(3-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Different substitution pattern |

| 1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one | Lacks chloro group | Retains ethoxymethyl substituent |

| 2-Chloro-1-(4-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Different substitution on pyrrolidine ring |

This comparative analysis highlights the significance of the ethoxymethyl and chloro groups in determining the biological activity of these compounds.

Case Studies

While direct case studies on this compound are scarce, research on its analogs provides valuable context. For instance, studies involving pyrrolidine derivatives have shown promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells . These findings suggest that further exploration of this compound could yield significant therapeutic insights.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one lies in medicinal chemistry. Compounds containing pyrrolidine rings are often explored for their bioactive properties, including:

- Antiviral Activity : Research has indicated that derivatives of pyrrolidine can exhibit activity against various viral infections.

- Anticancer Properties : The compound's structure may allow it to interact with biological targets involved in cancer pathways, potentially leading to novel therapeutic agents.

Neuropharmacology

Due to its structural similarities with known psychoactive substances, this compound may also be investigated for its effects on the central nervous system (CNS). Pyrrolidine derivatives have been studied for their potential in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrrolidine derivatives, including this compound:

- Bioactivity Profiling : A study focused on the synthesis and biological evaluation of various pyrrolidine derivatives found that modifications at specific positions significantly altered their bioactivity profiles. This suggests that fine-tuning the structure of compounds like this compound could lead to enhanced therapeutic effects.

- Target Selectivity : Research indicates that different stereoisomers of pyrrolidine compounds can exhibit varying degrees of selectivity towards biological targets, impacting their efficacy in drug development.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-1-(3-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Different substitution pattern |

| 1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one | Lacks chloro group | Retains ethoxymethyl substituent |

| 2-Chloro-1-(4-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Different substitution on pyrrolidine ring |

The combination of both a chloro group and an ethoxymethyl group in this compound enhances its chemical reactivity and versatility compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.